Cas no 57495-14-4 (Benzeneacetic acid,3-benzoyl-a-methyl-, sodium salt (1:1))
57495-14-4 structure
Product Name:Benzeneacetic acid,3-benzoyl-a-methyl-, sodium salt (1:1)
Numero CAS:57495-14-4
MF:C16H13NaO3
MW:276.262395620346
CID:372021
PubChem ID:23684815
Update Time:2025-04-19
Benzeneacetic acid,3-benzoyl-a-methyl-, sodium salt (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetic acid,3-benzoyl-a-methyl-, sodium salt (1:1)
- sodium 2-(3-benzoylphenyl)propionate
- sodium,2-(3-benzoylphenyl)propanoate
- 19583 RP sodium
- 19583RP-Na
- 2-(3-Benzoylphenyl)propionate sodium
- 3-Benzoyl-alpha-methyl-benzeneacetic acid sodium salt
- Benzeneacetic acid, 3-benzoyl-alpha-methyl-, sodium salt
- Ketoprofen sodium
- Sodium ketoprofen
- EINECS 260-770-0
- 2-(3-benzoylphenyl)propionic acid sodium salt
- SCHEMBL3042541
- KETOPROFEN SODIUM [WHO-DD]
- DTXSID00973028
- BDBM50224291
- sodium;2-(3-benzoylphenyl)propanoate
- Benzeneacetic acid, 3-benzoyl-.alpha.-methyl-, sodium salt
- CHEMBL341922
- 5R10M39KS7
- OAPDLBHLMVYMCW-UHFFFAOYSA-M
- Q27262762
- 57495-14-4
- Diractin
- sodium 3-benzoyl-alpha-methyl-phenylacetate
- SODIUM 2-(3-BENZOYLPHENYL)PROPANOATE
- UNII-5R10M39KS7
- D08103
- NS00086381
- Ketoprofen Sodium Salt
- BENZENEACETIC ACID, 3-BENZOYL-.ALPHA.-METHYL-, SODIUM SALT (1:1)
-
- Inchi: 1S/C16H14O3.Na/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;/h2-11H,1H3,(H,18,19);/q;+1/p-1
- Chiave InChI: OAPDLBHLMVYMCW-UHFFFAOYSA-M
- Sorrisi: [Na+].[O-]C(C(C)C1C=CC=C(C(C2C=CC=CC=2)=O)C=1)=O
Proprietà calcolate
- Massa esatta: 276.07629
- Massa monoisotopica: 276.076
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 4
- Complessità: 337
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 57.2A^2
Proprietà sperimentali
- Punto di fusione: 184 °C
- Punto di ebollizione: 431.3°Cat760mmHg
- Punto di infiammabilità: 228.8°C
- PSA: 57.2
Benzeneacetic acid,3-benzoyl-a-methyl-, sodium salt (1:1) Letteratura correlata
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
57495-14-4 (Benzeneacetic acid,3-benzoyl-a-methyl-, sodium salt (1:1)) Prodotti correlati
- 1219805-29-4(Ketoprofen-d)
- 22161-81-5(S-(+)-Ketoprofen)
- 22410-97-5(4-benzoyl-a-methyl-Benzeneacetic acid,)
- 159490-55-8(Ketoprofen-d)
- 22071-15-4(Ketoprofen)
- 56105-81-8((R)-(-)-Ketoprofen)
- 107257-20-5(rac-4’-Methyl Ketoprofen)
- 22161-86-0(ketoprofene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso